molecular formula C34H22O6 B11150727 3,3'-[benzene-1,4-diylbis(methanediyloxy)]bis(6H-benzo[c]chromen-6-one)

3,3'-[benzene-1,4-diylbis(methanediyloxy)]bis(6H-benzo[c]chromen-6-one)

Cat. No.: B11150727
M. Wt: 526.5 g/mol
InChI Key: GFERULRDZNCNCN-UHFFFAOYSA-N
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Description

3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Functionalization of the benzopyran core: Introduction of functional groups like methoxy and oxo groups can be done using reagents such as methyl iodide and oxidizing agents.

    Coupling reactions: The final step involves coupling the functionalized benzopyran core with other aromatic compounds using coupling reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxo groups.

    Reduction: Reduction reactions using reagents like sodium borohydride can convert oxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Coupling reagents: Palladium catalysts, copper catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxo groups, while reduction reactions may produce hydroxylated derivatives.

Scientific Research Applications

3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s potential as a therapeutic agent is being explored due to its biological activities, such as anti-inflammatory and anticancer properties.

    Pharmacology: Studies are being conducted to understand its mechanism of action and its effects on various biological pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating signaling pathways: Affecting pathways such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.

    Interacting with receptors: Binding to receptors on the cell surface to modulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2- { [ (BENZYLOXY)CARBONYL]AMINO}-3- (4-CHLOROPHENYL)PROPANOATE
  • 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO ©CHROMEN-3-YL ACETATE
  • 2- ( (4-METHYL-6-OXO-6H-BENZO ©CHROMEN-3-YL)OXY)ACETAMIDE

Uniqueness

3-({4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]PHENYL}METHOXY)-6H-BENZO[C]CHROMEN-6-ONE stands out due to its unique combination of functional groups and structural features, which contribute to its diverse biological activities and potential applications. Its ability to undergo various chemical reactions and its interaction with multiple molecular targets make it a versatile compound for scientific research.

Properties

Molecular Formula

C34H22O6

Molecular Weight

526.5 g/mol

IUPAC Name

3-[[4-[(6-oxobenzo[c]chromen-3-yl)oxymethyl]phenyl]methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C34H22O6/c35-33-29-7-3-1-5-25(29)27-15-13-23(17-31(27)39-33)37-19-21-9-11-22(12-10-21)20-38-24-14-16-28-26-6-2-4-8-30(26)34(36)40-32(28)18-24/h1-18H,19-20H2

InChI Key

GFERULRDZNCNCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)COC5=CC6=C(C=C5)C7=CC=CC=C7C(=O)O6)OC2=O

Origin of Product

United States

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